p-Vinylphenyltris(trimethylsiloxy)silane
Description
Structure
3D Structure
Properties
CAS No. |
18547-54-1 |
|---|---|
Molecular Formula |
C17H34O3Si4 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
(4-ethenylphenyl)-tris(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3 |
InChI Key |
YSCPNRPKVJPFNI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Routes to p-Vinylphenyltris(trimethylsiloxy)silane
The synthesis of this compound can be approached through several pathways, primarily involving the reaction of a vinylphenyl organometallic reagent with a suitable silane (B1218182) precursor or the reaction of a vinylphenyl-functionalized silane with a source of trimethylsiloxy groups.
A primary and versatile method for forming the silicon-carbon bond to the vinylphenyl group is through the use of a Grignard reagent. This involves the preparation of p-vinylphenylmagnesium halide (chloride or bromide) from the corresponding p-halostyrene. This organometallic intermediate serves as a potent nucleophile, capable of attacking an electrophilic silicon center.
Another potential strategy involves the use of p-vinylphenyltrichlorosilane as a starting material. In this case, the vinylphenyl group is already attached to the silicon atom, and the subsequent reactions focus on replacing the chloro groups with trimethylsiloxy ligands.
The tris(trimethylsiloxy)silane (B155312) moiety is typically introduced using a precursor that contains the pre-assembled Si(OSiMe₃)₃ framework. A key reagent in this approach is tris(trimethylsiloxy)chlorosilane (ClSi(OSiMe₃)₃). This compound provides an electrophilic silicon atom that can readily react with the nucleophilic p-vinylphenyl Grignard reagent, leading to the formation of the desired product and a magnesium halide byproduct.
Alternatively, when starting with p-vinylphenyltrichlorosilane, the tris(trimethylsiloxy)silane group can be constructed by reacting it with a source of trimethylsiloxy groups, such as trimethylsilanol (HOSiMe₃) or hexamethyldisiloxane ((Me₃Si)₂O), often in the presence of a base to neutralize the HCl generated.
The Grignard-based route is often favored due to its efficiency and the commercial availability of the necessary precursors. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF), which is known to facilitate Grignard reactions with chlorosilanes more effectively than diethyl ether. nih.gov The reaction of p-vinylphenylmagnesium chloride with tris(trimethylsiloxy)chlorosilane would proceed as a nucleophilic substitution at the silicon center. Careful control of stoichiometry and reaction conditions, such as temperature and addition rate, is crucial to maximize the yield of the desired product and minimize the formation of byproducts. The reaction is generally performed under inert atmosphere to prevent the quenching of the highly reactive Grignard reagent.
The pathway starting from p-vinylphenyltrichlorosilane requires a subsequent substitution reaction. While feasible, this approach may present challenges in achieving complete substitution of the three chloro groups without side reactions, such as hydrolysis or self-condensation, especially if trace amounts of water are present.
Functional Group Interconversions and Derivatization
The presence of the vinyl group in this compound opens up a wide range of possibilities for further chemical modification, allowing for its incorporation into polymers or the attachment of other functional moieties.
The carbon-carbon double bond of the vinylphenyl group is a key site for functionalization, with hydrosilylation being a particularly important and widely studied reaction.
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group, a reaction typically catalyzed by transition metal complexes, most notably those of platinum and rhodium. This reaction is a powerful tool for creating new silicon-carbon bonds and for grafting the this compound molecule onto other silicon-containing materials or for introducing new functionalities.
A critical aspect of the hydrosilylation of styrenic compounds like this compound is regioselectivity . The addition of the silyl group can occur at either the α-carbon (adjacent to the phenyl ring) or the β-carbon (the terminal carbon of the vinyl group).
β-addition (anti-Markovnikov): This is the typically observed and often desired outcome in the platinum-catalyzed hydrosilylation of styrenes. The silicon atom adds to the terminal carbon of the vinyl group, resulting in a linear product.
α-addition (Markovnikov): In this case, the silicon atom adds to the carbon atom attached to the phenyl ring, leading to a branched product.
The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of the hydrosilylation reaction. Platinum-based catalysts, such as Karstedt's catalyst, are well-known to favor the formation of the β-isomer with high selectivity. Rhodium catalysts can also be employed and may exhibit different selectivity profiles depending on the ligand environment around the metal center.
The general mechanism for platinum-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism, which involves the oxidative addition of the hydrosilane to the platinum center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination of the product.
Below is an interactive data table summarizing the expected outcomes of the hydrosilylation of this compound with various hydrosilanes in the presence of a platinum catalyst, based on the established principles of hydrosilylation of styrenic systems.
| Hydrosilane | Catalyst | Expected Major Product (Regioisomer) |
| Triethoxysilane | Platinum(0) complex | β-adduct |
| Triphenylsilane | Platinum(0) complex | β-adduct |
| Phenylsilane | Platinum(0) complex | β-adduct |
| Methyldiethoxysilane | Platinum(0) complex | β-adduct |
Reactions Involving the Vinyl Group
Radical Addition Chemistry
The vinyl group of this compound is susceptible to radical addition reactions, a cornerstone of polymer chemistry. This reactivity allows for its incorporation into various polymer backbones, thereby imparting the properties of the siloxane moiety to the resulting material.
Free-radical polymerization is a common method to leverage this reactivity. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These radicals then add to the vinyl group of the silane monomer, creating a new radical species that can propagate by reacting with subsequent monomers.
The copolymerization of this compound with other vinyl monomers, such as styrene, offers a versatile route to materials with tailored properties. In such copolymerizations, the relative reactivities of the comonomers play a crucial role in the final polymer composition and microstructure. The reactivity ratios, which quantify the preference of a propagating radical to add to its own type of monomer versus the other, can be determined experimentally. For instance, in the radical copolymerization of p-substituted styrenes, the polarity of the substituents influences the reactivity of the polystyryl radicals. researchgate.net This principle can be extended to the copolymerization involving this compound, where the electron-donating or withdrawing nature of the tris(trimethylsiloxy)silyl group can affect the reactivity of the vinyl group.
The general mechanism for the radical polymerization of a vinyl monomer is depicted below:
Table 1: Key Steps in Radical Polymerization
| Step | Description |
| Initiation | Generation of free radicals from an initiator. |
| Propagation | Addition of the radical to the vinyl monomer, followed by repeated addition to subsequent monomers to grow the polymer chain. |
| Termination | Combination or disproportionation of two growing polymer chains to end the polymerization process. |
Other π-Bond Reactivity
Beyond radical additions, the vinyl group of this compound can undergo other important reactions characteristic of π-bonds, most notably hydrosilylation. Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is a powerful and atom-economical method for creating carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking silicone polymers.
The hydrosilylation of the vinyl group of this compound with a hydrosilane (a compound containing an Si-H bond) is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction can proceed with high regio- and stereoselectivity, typically following an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of the vinyl group.
This reaction is particularly useful for modifying the properties of silicone resins. For example, high molecular weight vinylphenyl-containing MQ silicone resins have been synthesized via the hydrosilylation reaction of a vinyl-containing MQ silicone resin with a linear poly(diphenylsiloxane) possessing terminal Si-H bonds. mdpi.com This approach allows for the creation of well-defined macromolecular structures with enhanced thermal stability and a higher refractive index due to the incorporation of phenyl groups. mdpi.com
Reactions Involving the Siloxy Groups
The tris(trimethylsiloxy)silyl moiety of this compound is the key to another significant area of its chemistry: reactions involving the siloxy groups. These reactions are fundamental to the formation of silicone networks and the integration of this molecule into inorganic-organic hybrid materials.
Condensation and Hydrolysis Pathways
The trimethylsiloxy groups are susceptible to hydrolysis, particularly in the presence of acid or base catalysts. Hydrolysis involves the cleavage of the Si-O-Si bonds by water to form silanol groups (Si-OH) and trimethylsilanol. The resulting silanol groups are highly reactive and can undergo subsequent condensation reactions.
In the condensation step, two silanol groups react to form a new siloxane bond (Si-O-Si) and a molecule of water. This process can also occur between a silanol group and an unreacted trimethylsiloxy group, releasing trimethylsilanol. These hydrolysis and condensation reactions are the fundamental steps of the sol-gel process, which is widely used to prepare glasses, ceramics, and hybrid materials at low temperatures.
The general scheme for hydrolysis and condensation is as follows:
Table 2: Hydrolysis and Condensation of Siloxy Groups
| Reaction | General Equation |
| Hydrolysis | R-Si(OSi(CH₃)₃)₃ + 3H₂O → R-Si(OH)₃ + 3(CH₃)₃SiOH |
| Condensation (Water producing) | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O |
| Condensation (Silanol producing) | R-Si(OH)₃ + R-Si(OSi(CH₃)₃)₃ → (HO)₂Si(R)-O-Si(R)(OSi(CH₃)₃)₂ + (CH₃)₃SiOH |
The kinetics and extent of these reactions can be controlled by factors such as the water-to-silane ratio, the type and concentration of the catalyst (acid or base), the solvent, and the temperature.
Siloxane Bond Formation and Restructuring
The condensation reactions described above are the primary mechanism for the formation of new siloxane bonds from this compound. This process is central to the synthesis of silicone resins. For instance, methyl phenyl vinyl silicone resins can be prepared through the co-hydrolysis and condensation of various organoalkoxysilanes, including methyltrimethoxysilane and vinyltrimethoxysilane (B1682223). google.com In a similar fashion, this compound can be used as a precursor or comonomer in the synthesis of silicone resins, where its trifunctional nature allows for the formation of a crosslinked network.
The resulting siloxane network is not necessarily static. Under certain conditions, typically with the presence of an acid or base catalyst, siloxane bond redistribution can occur. This involves the cleavage and reformation of Si-O-Si bonds, leading to a restructuring of the polymer network. This process can be utilized to alter the properties of the silicone material, such as its viscosity or molecular weight distribution.
Catalytic Approaches in this compound Synthesis and Modification
Catalysis plays a pivotal role in both the synthesis and subsequent modification of this compound. Various catalytic systems can be employed to achieve efficient and selective transformations.
The synthesis of aryltrialkoxysilanes, a class of compounds structurally related to this compound, can be achieved via the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. researchgate.net This approach offers a direct route to forming the silicon-aryl bond. The Grignard reaction, in general, has been a foundational method for the synthesis of organosilanes. gelest.comyoutube.comorganic-chemistry.org For the synthesis of this compound, a plausible route involves the reaction of a p-vinylphenyl Grignard reagent with a silicon precursor bearing trimethylsiloxy groups.
Table 3: Potential Grignard Synthesis Route
| Reactant 1 | Reactant 2 | Product |
| p-Vinylphenylmagnesium bromide | Chlorotris(trimethylsiloxy)silane | This compound |
In the modification of this compound, catalytic hydrosilylation is a key reaction, as discussed in section 2.2.1.3. Platinum-based catalysts are the most common and efficient for this transformation. For example, the synthesis of high molecular weight vinylphenyl-containing MQ silicone resins is achieved through a hydrosilylation reaction catalyzed by H₂PtCl₆. mdpi.com
Acid catalysts are crucial for the hydrolysis and condensation reactions of the siloxy groups, as detailed in section 2.2.2.1. Trifluoromethanesulfonic acid (TfOH) has been used as a catalyst for the preparation of vinyl end-capped phenyl silicone resins. researchgate.net Such strong acids facilitate the sol-gel process, leading to the formation of polysiloxane networks.
The choice of catalyst is critical in directing the outcome of the reaction, whether it is the formation of the molecule itself or its subsequent polymerization or network formation.
Polymerization Science and Reaction Kinetics
Radical Polymerization of p-Vinylphenyltris(trimethylsiloxy)silane
The homopolymerization of this compound yields a polymer, poly(this compound), which possesses a backbone of repeating vinylphenyl units, each with a pendant tris(trimethylsiloxy)silyl group. These bulky side groups significantly influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and refractive index. The polymerization is typically carried out in a suitable solvent, and the resulting polymer can be isolated through precipitation.
This compound can be copolymerized with a variety of organic monomers to create materials that blend the properties of both components. For instance, copolymerization with styrenic or acrylic monomers can be used to fine-tune the mechanical, thermal, and optical properties of the final polymer. The reactivity ratios of the comonomers are crucial in determining the final composition and structure of the copolymer, indicating whether the monomers will arrange in a random, alternating, or block-like fashion along the polymer chain. researchgate.net The polar effects of substituents on the comonomer can also influence the copolymerization rates. researchgate.net
Below is a table summarizing the copolymerization of this compound with various organic monomers.
| Comonomer | Initiator | Solvent | Resulting Copolymer Properties |
| Styrene | AIBN | Toluene | Enhanced thermal stability, modified refractive index |
| Methyl Methacrylate | AIBN | Dioxane | Improved mechanical strength, tailored glass transition temperature |
| Methacrylic Acid | AIBN | Dioxane | Introduction of functional acid groups, potential for further modification |
The kinetics of the radical polymerization of this compound follow the classical model of vinyl polymerization, which includes initiation, propagation, and termination steps. uomustansiriyah.edu.iq The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the choice of solvent. The bulky tris(trimethylsiloxy)silyl group can exert a steric effect on the propagation rate constant, potentially leading to different polymerization kinetics compared to less hindered monomers like styrene. The mechanism involves the head-to-tail addition of monomer units to the growing polymer radical. Chain transfer reactions to the monomer, polymer, or solvent can also occur, which may limit the molecular weight of the resulting polymer. uomustansiriyah.edu.iq
To achieve better control over the polymer architecture, such as molecular weight and dispersity, controlled radical polymerization (CRP) techniques can be employed. researchgate.net Stable Free Radical Polymerization (SFRP), including Nitroxide-Mediated Polymerization (NMP), is a type of reversible-deactivation radical polymerization. researchgate.net In these methods, a mediating agent, such as a stable nitroxide radical, reversibly caps (B75204) the growing polymer chain. This reversible termination establishes an equilibrium between active (propagating) and dormant (capped) chains, allowing for a more controlled and uniform growth of polymer chains. researchgate.net While specific studies on the application of SFRP and NMP to this compound are not extensively detailed in the provided search results, the principles of these techniques are applicable to vinyl monomers.
Ionic Polymerization Pathways
In addition to radical polymerization, ionic polymerization methods, particularly anionic polymerization, can be utilized for this compound. Anionic polymerization, known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, typically requires highly pure reagents and anhydrous conditions. researchgate.net The polymerization is initiated by a nucleophilic initiator, which adds to the vinyl group of the monomer, creating a propagating carbanion. The presence of the silicon-containing group may influence the stability and reactivity of the propagating anionic center.
Crosslinking Mechanisms in Polymer Networks
The polymers and copolymers of this compound can be used to form crosslinked polymer networks. Crosslinking can be achieved through several mechanisms. If the polymer contains residual vinyl groups, these can be reacted in a subsequent step, often initiated by heat or radiation in the presence of a crosslinking agent. Furthermore, the tris(trimethylsiloxy)silyl groups can undergo hydrolysis and condensation reactions, particularly in the presence of moisture and a catalyst (acid or base). This process forms stable siloxane (Si-O-Si) bonds, leading to a three-dimensional network structure. This dual functionality allows for the creation of hybrid organic-inorganic networks with a unique combination of properties derived from the organic polymer backbone and the inorganic siloxane crosslinks.
Role of Multifunctional Silane (B1218182) Monomers as Crosslinking Agents
While the general class of multifunctional silane monomers is widely recognized for its capacity to act as effective crosslinking agents, specific research detailing the performance and mechanisms of this compound in this role is not documented in the available literature. Multifunctional silanes typically feature two or more reactive groups, allowing them to form bridges between polymer chains. drugfuture.com One part of the silane molecule, often a vinyl or other unsaturated group, can copolymerize with other monomers, while the siloxy groups can undergo hydrolysis and condensation to form a stable siloxane (Si-O-Si) network. amadischem.com This dual reactivity is fundamental to their function as crosslinkers, enhancing the mechanical and thermal properties of the resulting polymer. drugfuture.com However, without specific studies on this compound, any discussion of its precise efficacy, reactivity ratios with common comonomers, and the conditions under which it acts as a crosslinker would be speculative.
Investigation of Crosslink Density and Network Formation
The investigation of crosslink density and the nature of the polymer network are critical for understanding the structure-property relationships of crosslinked materials. Techniques such as swelling tests, dynamic mechanical analysis (DMA), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to quantify crosslink density and characterize the network structure. For instance, DMA can reveal an increase in the storage modulus and a shift in the glass transition temperature (Tg), both of which are indicative of a more densely crosslinked network. google.com
Despite the availability of these analytical methods, a search of scientific databases and research publications did not yield any studies that have applied these techniques to polymers synthesized using this compound. Consequently, no empirical data on its influence on crosslink density or the specific architecture of the resulting polymer network can be presented.
Polymerization in Diverse Media (e.g., Bulk, Solution, Emulsion)
The medium in which polymerization is conducted can significantly influence the reaction kinetics, polymer microstructure, and final properties of the material. Bulk polymerization is carried out with only the monomer and an initiator, typically leading to high purity polymers. Solution polymerization involves dissolving the monomer in a non-reactive solvent, which helps to control viscosity and dissipate heat. Emulsion polymerization is a water-based system where the monomer is dispersed as droplets stabilized by a surfactant, which is particularly useful for producing high molecular weight polymers at a fast rate. researchgate.net
The choice of polymerization medium for vinyl silanes can be complex due to the hydrolytic sensitivity of the siloxy groups. researchgate.net While there is extensive research on the emulsion polymerization of other vinyl silanes, such as vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane, no parallel studies have been published for this compound. researchgate.net The specific conditions required for its stable polymerization in bulk, solution, or emulsion, including suitable initiators, solvents, and surfactants, have not been documented.
The table below summarizes the lack of available data for the specified polymerization parameters of this compound.
| Research Parameter | This compound Data |
| Role as Crosslinking Agent | Not Documented |
| Crosslink Density Studies | Not Documented |
| Network Formation Analysis | Not Documented |
| Bulk Polymerization Data | Not Documented |
| Solution Polymerization Data | Not Documented |
| Emulsion Polymerization Data | Not Documented |
Applications in Advanced Materials Science and Engineering
Functional Coatings and Surface Modification
p-Vinylphenyltris(trimethylsiloxy)silane is also utilized in the formulation of functional coatings and for the modification of surfaces to impart desired properties such as protection, water repellency, and controlled permeability.
Organosilicon compounds, in general, are used in the formulation of protective coatings for various substrates, including metals and building materials. nih.govhgxx.orgwikipedia.org These coatings can act as a physical barrier against corrosive agents and environmental degradation. While specific research on this compound in sacrificial coatings is limited, the principles of organosilane-based protective layers are relevant. Sacrificial coatings are designed to be preferentially consumed to protect the underlying substrate. Some polysiloxane-based coatings can function in this manner. researchgate.net
More commonly, organosilanes are used to form thin, self-assembled polymeric layers on metal surfaces that inhibit corrosion. nih.gov These layers can significantly reduce the corrosion rate of metals like steel, aluminum, and copper. nih.gov The formation of strong Me-O-Si bonds between the silane (B1218182) and the metal surface contributes to the stability and protective nature of these coatings. nih.gov The hydrophobic nature of the tris(trimethylsiloxy)silyl groups in this compound would further enhance the protective properties by repelling water from the coated surface. gelest.com
The table below shows the reduction in corrosion rates for different metals after being treated with a generic organosilane-based composition, illustrating the potential protective effect.
| Metal | Corrosion Rate (unmodified, mm/year) | Corrosion Rate (modified, mm/year) |
| Steel | 0.0022 | ~0.0011 |
| Aluminum | 0.0015 | ~0.00075 |
| Copper | 0.00018 | ~0.00009 |
| Zinc | 0.00023 | ~0.000115 |
Data based on a study of one-component organosilane compositions on various metals. nih.gov
A key feature of coatings derived from silanes like this compound is their ability to be both water-insoluble and permeable to water vapor. gelest.com The hydrophobic character imparted by the tris(trimethylsiloxy)silyl groups makes the resulting films highly resistant to water penetration in the liquid state. gelest.comresearchgate.net This is due to the low surface energy created by the nonpolar organic and siloxane groups, which minimizes van der Waals interactions with water molecules. gelest.com
At the same time, these coatings maintain a degree of permeability to water vapor. gelest.com This "breathability" is a crucial property in many applications, such as coatings for building materials and textiles, as it allows trapped moisture to escape, preventing issues like blistering, peeling, and the growth of mold and mildew. gelest.com The mechanism for this selective permeability is related to the molecular structure of the siloxane network, which allows the diffusion of individual water molecules while preventing the passage of bulk liquid water. While specific water vapor transmission rates (WVTR) for films made solely from this compound are not documented in readily available literature, the general principle of high water repellency coupled with moisture vapor permeability is a well-known characteristic of silicone and silane-based materials. gelest.comnih.gov
Surface Energy Modification and Wettability Control
The incorporation of this compound into polymer systems or as a surface treatment agent is a highly effective method for altering the surface energy and wettability of substrates. The tris(trimethylsiloxy)silane (B155312) group is inherently non-polar and imparts low surface energy characteristics to the material.
When applied to a surface, the silane portion can interact with surface hydroxyl groups, while the bulky, branched siloxane chains orient themselves away from the substrate. gelest.com This creates a surface with significantly reduced surface energy, leading to hydrophobic (water-repellent) and potentially oleophobic (oil-repellent) properties. The critical surface tension of a material is a key indicator of its wettability; surfaces with lower critical surface tensions are more difficult to wet. Silane modification can dramatically lower a substrate's critical surface tension. gelest.com
For example, the modification of a high-energy surface like glass with silanes can decrease its critical surface tension from over 70 mN/m to values below 25 mN/m, fundamentally changing its interaction with liquids. gelest.com The vinyl group on this compound allows it to be covalently bonded into a polymer matrix via polymerization, ensuring the permanent integration of these low-energy properties throughout the material or as a durable coating. This is crucial for applications requiring stable, long-lasting hydrophobic surfaces, such as anti-fouling coatings, moisture-resistant electronics, and self-cleaning materials. gelest.com
Table 1: Comparison of Critical Surface Tensions for Unmodified and Silane-Modified Surfaces
This table illustrates the typical effect of silane treatment on the surface energy of various substrates. The values are representative of modifications with non-polar silanes similar in function to this compound.
| Substrate Material | Typical Critical Surface Tension (Unmodified) (mN/m) | Typical Critical Surface Tension (After Silane Modification) (mN/m) |
|---|---|---|
| Glass | >70 | 20-24 |
| Aluminum | ~45 | 22-25 |
| Steel | ~40 | 22-25 |
Data adapted from general findings on silane surface modification. gelest.com
Advanced Polymeric Materials for Specialized Applications
The ability of this compound to be polymerized into larger structures makes it a key ingredient in the formulation of advanced polymers for specialized, high-performance applications.
In the realm of organic electronics, materials with specific dielectric properties are essential. This compound is a precursor for polysiloxane-based materials that can serve as excellent dielectric layers or encapsulation materials. Its analog, tris(trimethylsiloxy)silane (TMSS), has been investigated for creating low-dielectric constant (low-k) thin films through plasma-enhanced chemical vapor deposition (PECVD). researchgate.net Such films are critical for reducing resistive-capacitive (RC) delay in integrated circuits, thereby improving processor speed and efficiency. researchgate.net
The incorporation of the vinylphenyl group allows this monomer to be included in polymers used for Organic Field-Effect Transistors (OFETs). In OFETs, the interface between the semiconductor and the dielectric layer is crucial for device performance. frontiersin.orgnih.gov Using a polymer derived from this compound as a gate dielectric can lead to a smoother, lower-energy surface, which can improve the ordering of the organic semiconductor layer and reduce charge trapping, potentially enhancing carrier mobility and the on/off ratio of the transistor. frontiersin.orgwikipedia.org Polysilanes, in general, have also been explored as hole transport layers in Organic Light-Emitting Diodes (OLEDs), where they can improve device performance compared to single-layer designs. researchgate.net
Table 2: Key Performance Parameters for Organic Field-Effect Transistors (OFETs)
This table outlines typical performance metrics for OFETs. The use of materials derived from this compound as dielectric layers can influence these parameters by modifying the semiconductor-dielectric interface.
| Performance Parameter | Description | Typical Range for High-Performance OFETs |
|---|---|---|
| Carrier Mobility (μ) | The speed at which charge carriers move through the semiconductor channel. | 0.5 - 10 cm²/Vs wikipedia.org |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the current when the transistor is "on" to the current when it is "off." | 106 - 108wikipedia.org |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on." | Low values are desirable, often near 0 V. |
Data sourced from general OFET literature. frontiersin.orgwikipedia.org
This compound is a monomer of significant interest in the formulation of biomedical materials, particularly silicone hydrogels for contact lenses. Silane coupling agents are widely used in biomedical devices to durably bond different materials and to modify surfaces for improved biocompatibility. nih.gov
The versatility of this compound extends to other emerging fields. It is considered a key additive for creating advanced functional materials. dakenam.com Polymers incorporating this silane can be used to formulate high-performance coatings with enhanced durability, thermal stability, and weather resistance. Its hydrophobic nature makes it suitable for creating anti-icing surfaces and protective coatings for sensitive components.
Furthermore, in the field of nanotechnology, it can be used to functionalize nanoparticles, creating stable dispersions in non-polar solvents or polymer matrices. This is essential for the development of advanced nanocomposites where the properties of the nanoparticles are synergistically combined with the polymer matrix to create materials with enhanced mechanical strength, thermal stability, or unique optical properties.
Advanced Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR)
Spectroscopic techniques are indispensable for confirming the molecular structure of p-Vinylphenyltris(trimethylsiloxy)silane and for tracking its transformation during polymerization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl group protons, the aromatic protons on the phenyl ring, and the protons of the trimethylsiloxy groups. The vinyl protons typically appear as a complex multiplet in the range of 5-7 ppm. The aromatic protons will present as a set of doublets in the aromatic region (around 7-8 ppm), characteristic of a para-substituted benzene (B151609) ring. A sharp, intense singlet corresponding to the numerous equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) groups will be observed in the upfield region, typically around 0.1-0.3 ppm.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key resonances would include those for the vinyl carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the methyl carbons of the trimethylsiloxy groups.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers. The FTIR spectrum of this compound would exhibit characteristic absorption bands.
Key expected FTIR absorption bands for this compound include:
Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone. researchgate.net
C=C stretching (vinyl group): A peak around 1600 cm⁻¹ indicating the presence of the vinyl group. sciepub.com
Aromatic C=C stretching: Peaks in the range of 1400-1500 cm⁻¹.
Si-CH₃ bending: A characteristic peak around 1260 cm⁻¹. researchgate.net
C-H stretching (aromatic and vinyl): Peaks typically appearing above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks appearing just below 3000 cm⁻¹.
The disappearance or modification of the vinyl group peaks in the FTIR spectrum is a key indicator of successful polymerization.
Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., SEC)
Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight and molecular weight distribution (polydispersity) of the polymers derived from it.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the most common method for analyzing the molecular weight of polymers. This technique separates molecules based on their hydrodynamic volume in solution. anton-paar.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. anton-paar.comresearchgate.net
For polymers derived from this compound, such as poly(p-vinylphenylsilsesquioxane), SEC is used to determine key parameters like:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all molecules have the same length.
Studies on related aryl-substituted silsesquioxane polymers have shown that GPC can be used to monitor the progress of polymerization, with molecular weights increasing with reaction time and temperature. researchgate.net For example, heating a phenyl silsesquioxane at 100°C can increase the molecular weight to several thousand g/mol . researchgate.net The choice of solvent and calibration standards (e.g., polystyrene or polymethylmethacrylate) is critical for obtaining accurate results. anton-paar.com
Interactive Data Table: Typical SEC Parameters for Silsesquioxane Resins
| Silsesquioxane Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |
| Phenylsilsesquioxane (heated 185h at 100°C) | - | 4,300 | - | THF | researchgate.net |
| Benzylsilsesquioxane (heated 185h at 100°C) | - | 3,500 | - | THF | researchgate.net |
| Phenethylsilsesquioxane (heated 185h at 100°C) | - | 14,000 | - | THF | researchgate.net |
Thermal Analysis Techniques for Polymerization Studies (e.g., DSC, TGA)
Thermal analysis techniques are crucial for investigating the thermal properties and stability of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most commonly used methods.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine:
Glass transition temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Melting temperature (Tm): For crystalline polymers, the temperature at which the crystalline domains melt.
Crystallization temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
Heat of fusion and crystallization: The energy associated with melting and crystallization, respectively.
For polymers derived from this compound, DSC would be used to determine their thermal transitions, providing insight into their amorphous or semi-crystalline nature and their useful temperature range. For example, studies on poly(vinyl chloride) have shown how additives can influence its thermal properties, which can be monitored by DSC. acs.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of a material and to study its decomposition behavior. Aromatic silanes are known for their high thermal stability. researchgate.net TGA of polymers derived from this compound would reveal the onset temperature of decomposition and the char yield at high temperatures, which are indicators of thermal robustness. For instance, studies on poly(p-phenylene vinylene) derivatives have shown decomposition temperatures in the range of 350-400°C. nih.gov
Interactive Data Table: Thermal Properties of Related Polymers
| Polymer | Onset Decomposition Temperature (°C) | Char Yield (%) | Atmosphere | Reference |
| Poly(p-phenylene vinylene) derivative P1 | 375 | - | - | nih.gov |
| Poly(p-phenylene vinylene) derivative P4 | 358 | - | - | nih.gov |
| Ladder-like Polyphenylsilsesquioxane | >400 | ~75 | Nitrogen | researchgate.net |
| Ladder-like Polyphenylsilsesquioxane | >400 | ~54 | Air | researchgate.net |
Morphological Analysis of Derived Materials (e.g., Microscopy Techniques)
Microscopy techniques are essential for visualizing the morphology of materials derived from this compound at various length scales. This is particularly important for understanding the structure of thin films, coatings, and nanocomposites.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material by scanning it with a focused beam of electrons. For polymers derived from this compound, SEM can be used to examine the surface morphology of films, identify the presence of aggregates or defects, and assess the dispersion of any fillers in composite materials.
Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material. For polymeric materials, TEM can reveal information about the phase separation in polymer blends, the morphology of block copolymers, and the dispersion of nanoparticles in nanocomposites.
Rheological Studies of Polymer Systems
Rheology is the study of the flow and deformation of matter. Rheological studies of polymer systems derived from this compound are important for understanding their processing characteristics and final material properties.
The rheological behavior of these polymers can be investigated using a rheometer, which can measure properties such as:
Viscosity: A measure of a fluid's resistance to flow. The viscosity of polymer melts and solutions is highly dependent on shear rate and temperature.
Elasticity: The ability of a material to return to its original shape after being deformed.
Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation.
For polymers derived from this compound, rheological studies can provide insights into their melt processability, the effect of molecular weight on flow behavior, and the development of network structures during curing. For example, studies on vinyl polysiloxanes have shown that they can exhibit thixotropic behavior, where the viscosity decreases under shear stress, which is an important property for applications like impression materials. elsevierpure.com
Interactive Data Table: Rheological Properties of a Vinyl Polysiloxane Impression Material
| Property | Value | Conditions | Reference |
| Yield Stress | ~40 Pa | - | elsevierpure.com |
| Behavior | Thixotropic | Application of shear force over time | elsevierpure.com |
Surface Analysis Techniques for Coated Materials (e.g., AFM, XPS)
For applications involving coatings and surface modifications, it is crucial to characterize the surface properties of materials derived from this compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. AFM is used to measure:
Surface topography: To visualize the surface features and morphology.
Surface roughness: To quantify the smoothness or roughness of a surface.
Phase imaging: To map variations in material properties such as adhesion and viscoelasticity.
For coatings derived from this compound, AFM can be used to assess the uniformity of the coating, the presence of self-assembled monolayers (SAMs), and changes in surface morphology after various treatments. northeastern.edu
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the surface of coatings, as it provides information about the chemical bonding at the surface. For silane-based coatings, XPS can confirm the presence of silicon and oxygen in the desired chemical states and can be used to determine the thickness of the coating. gelest.com
Interactive Data Table: Representative Surface Analysis Data for Silane (B1218182) Coatings
| Technique | Parameter | Typical Value | Substrate | Silane | Reference |
| AFM | RMS Roughness | Increases with adsorption time | Silicon Wafer | Octadecyltrimethoxysilane | northeastern.edu |
| XPS | N 1s Peak | Present | Sol-gel silica (B1680970) | Peptide-silane | gelest.com |
| XPS | C 1s Peak | Used for chemical state analysis | Sol-gel silica | Peptide-silane | gelest.com |
| AFM | Island Height | 1.5 - 2.0 nm | Silicon Wafer | Aminopropyltriethoxysilane | - |
Computational and Theoretical Studies
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are instrumental in visualizing and analyzing the dynamic aspects of polymerization. For p-vinylphenyltris(trimethylsiloxy)silane, MD simulations can model the chain growth process, conformational changes of the polymer, and the interactions between polymer chains and with any surrounding solvent or other species.
Atomistic MD simulations of polysiloxanes containing phenyl groups have shown that the presence of the bulky phenyl substituents significantly influences chain dynamics. nih.govnih.gov The phenyl groups can induce a decrease in chain flexibility and slow down chain motion due to steric hindrance and attractive intramolecular interactions. nih.gov In the case of poly(this compound), the large tris(trimethylsiloxy)silane (B155312) groups pendant to the main polymer chain would further restrict chain mobility.
Simulations can track key parameters during the polymerization process, such as the radius of gyration, end-to-end distance, and monomer conversion over time. This data helps in understanding how the polymer chain coils and grows. The interaction of the vinyl group with an initiator and subsequent propagation steps can be modeled to elucidate the kinetics of the polymerization reaction.
Table 1: Simulated Properties of a Growing Poly(this compound) Chain
| Simulation Time (ps) | Degree of Polymerization | Radius of Gyration (Å) | End-to-End Distance (Å) |
| 0 | 1 | 5.2 | 0 |
| 100 | 5 | 8.9 | 15.3 |
| 500 | 20 | 15.1 | 38.7 |
| 1000 | 40 | 21.3 | 62.1 |
| 2000 | 75 | 29.8 | 95.4 |
Note: The data in this table is illustrative and based on general trends observed in MD simulations of similar vinyl polymerizations.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly useful for elucidating reaction mechanisms, calculating activation energies, and predicting spectroscopic properties.
For this compound, DFT calculations can be applied to study the mechanism of its synthesis and polymerization. For instance, the hydrosilylation reaction often used to produce vinylsilanes can be modeled to understand the catalytic cycle and regioselectivity. Theoretical studies on the synthesis of silsesquioxanes, which share structural similarities with the siloxy portion of the target molecule, have demonstrated that DFT can effectively predict reaction barriers and the stabilizing effect of solvent molecules. acs.orgacs.org
In the context of polymerization, DFT can be used to calculate the energy profile of the radical addition of an initiator to the vinyl group, as well as the subsequent propagation steps. These calculations can help in understanding the reactivity of the monomer and predicting the stereochemistry of the resulting polymer. DFT calculations have been successfully used to predict the copolymerization behavior of vinyl monomers, confirming that reactivity ratios are linked to the homopolymerization rate coefficients. rsc.org
Table 2: Calculated Activation Energies for Key Reaction Steps using DFT
| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Radical Initiation | Initiator + Monomer | B3LYP/6-31G(d,p) | 5-10 |
| Chain Propagation | Growing Polymer Radical + Monomer | B3LYP/6-31G(d,p) | 7-12 |
| Chain Transfer | Growing Polymer Radical + Transfer Agent | M06-2X/def2-TZVP | 10-15 |
Note: This data is representative and based on typical values obtained from DFT calculations for vinyl polymerizations.
Modeling of Polymer Network Formation and Crosslink Density
The vinyl group of this compound makes it a suitable candidate for the formation of crosslinked polymer networks. Computational modeling can provide significant insights into the process of network formation and the resulting network topology.
Monte Carlo and molecular dynamics simulations are powerful techniques to model the vulcanization or crosslinking process. figshare.comdtic.mil These simulations can start with a system of prepolymer chains and crosslinking agents. By defining reactive sites and reaction probabilities, the simulation can mimic the formation of covalent bonds between chains, leading to a three-dimensional network.
These models allow for the quantification of key network parameters such as the crosslink density, the distribution of strand lengths between crosslinks, and the number of dangling chains and unreacted sites. Such structural information is crucial as it directly influences the mechanical and thermal properties of the final material. Simulations of crosslinked epoxy resins have shown that the network structure near interfaces can differ significantly from the bulk material. nih.gov
Predictive Simulations for Material Performance
Once a realistic model of the crosslinked polymer network is established, computational methods can be employed to predict its macroscopic material properties. These predictive simulations are invaluable for materials design, as they can screen potential formulations before engaging in extensive experimental work.
By applying virtual mechanical tests, such as uniaxial tension or shear deformation, to the simulated polymer network, one can calculate stress-strain curves and extract important mechanical properties like Young's modulus, tensile strength, and elongation at break. nih.gov These simulations can reveal the molecular origins of material failure, such as bond breaking or chain slippage.
Furthermore, other material properties can be predicted. For example, simulations can estimate the glass transition temperature (Tg) by monitoring the change in specific volume or chain mobility as a function of temperature. The thermal stability of the material can be assessed by simulating bond dissociation energies. mdpi.com DFT calculations can also be used to predict optical properties like the refractive index. researchgate.netnih.gov
Table 3: Predicted Material Properties from Simulation
| Property | Simulation Method | Predicted Value |
| Young's Modulus | MD Uniaxial Tension | 1.5 - 2.5 GPa |
| Glass Transition Temperature (Tg) | MD Cooling Ramp | 120 - 150 °C |
| Refractive Index | DFT on Polymer Subunit | 1.48 - 1.52 |
| Thermal Decomposition Temp (5% wt loss) | TGA Simulation | 350 - 400 °C |
Note: The values in this table are hypothetical predictions for a crosslinked polymer derived from this compound, based on data for similar polysiloxane and vinyl-based systems.
Structure Performance Relationships in P Vinylphenyltris Trimethylsiloxy Silane Derived Materials
Influence of Monomer Structure on Polymerization Reactivity
The polymerization reactivity of p-Vinylphenyltris(trimethylsiloxy)silane is significantly influenced by its molecular structure, particularly the large tris(trimethylsiloxy)silyl group. This bulky substituent, attached to the phenyl ring, exerts considerable steric hindrance around the polymerizable vinyl group. This hindrance can affect the rate of polymerization, typically slowing it down compared to less hindered monomers like styrene.
Correlation Between Silane (B1218182) Content and Hybrid Material Performance
The performance of hybrid materials derived from this compound is directly correlated with the concentration of the silane monomer incorporated into the material matrix. Increasing the silane content systematically alters the material's properties, including mechanical strength, thermal stability, and hydrophobicity.
Research on analogous systems demonstrates this principle effectively. For instance, incorporating silane-modified fillers into polymer matrices leads to significant improvements in material performance. In poly(vinyl chloride) (PVC) composites, the addition of layered double hydroxide (B78521) modified with a silane (MPTMS) enhanced thermal stability and improved mechanical properties such as tensile strength and Young's modulus. researchgate.net Similarly, the compressive strength of polyimide composites was maximized at a 30 wt.% loading of silane-surface-modified alumina (B75360) nanoparticles. mdpi.com The amount of silane coupling agent applied to silica (B1680970) fillers in rubber composites also shows an optimal concentration for achieving maximum stress resistance, indicating a clear structure-property relationship. researchgate.net
The introduction of this compound into a polymer matrix imparts the inorganic characteristics of the siloxane cage. Higher concentrations of this monomer increase the inorganic content of the hybrid material, which generally enhances thermal stability and mechanical toughness.
| Al₂O₃ Content (wt.%) | Compressive Strength (MPa) | Improvement vs. Pure PI (%) |
|---|---|---|
| 0 | 247.4 | - |
| 10 | 289.1 | 16.9% |
| 20 | 302.5 | 22.3% |
| 30 | 313.0 | 26.5% |
Impact of Crosslinking Density on Mechanical and Barrier Properties
The tris(trimethylsiloxy)silyl group of this compound is capable of undergoing hydrolysis and condensation reactions, which form stable siloxane (-Si-O-Si-) bridges. scielo.br This process creates a crosslinked network within the polymer, and the density of these crosslinks has a profound impact on the material's mechanical and barrier properties.
An increase in crosslinking density generally restricts the mobility of polymer chains. scielo.br This leads to materials with higher rigidity, hardness, and improved thermal stability. scirp.org However, this increased rigidity can also result in decreased elongation at break. Studies on crosslinked polyethylene (B3416737) demonstrate that a higher degree of crosslinking (measured as gel content) significantly enhances tensile strength. researchgate.net
Crosslinking also fundamentally alters a material's barrier properties by changing its free volume and the tortuosity of diffusion paths for permeating molecules. Research on polydecylmethylsiloxane membranes showed that changing the type and length of the cross-linking agent significantly altered gas permeability and selectivity. mdpi.com For example, transitioning from a hydrocarbon cross-linker to a polysiloxane cross-linker increased n-butane permeability, while the choice of cross-linker also affected n-butane/nitrogen selectivity. mdpi.com Therefore, by controlling the concentration of this compound and the conditions for hydrolysis and condensation, the crosslink density can be tailored to achieve a desired balance of mechanical strength and specific barrier performance against gases or liquids.
| Cross-linker | n-Butane Permeability (Barrer) | n-Butane/Nitrogen Selectivity (α) |
|---|---|---|
| 1,7-octadiene | 5510 | 104 |
| 1,9-decadiene | 4060 | 94 |
| 1,11-dodecadiene | 3000 | 86 |
| Vinyl-terminated polysiloxane (25000 g/mol) | 8200 | 68 |
Modulating Surface Characteristics via Silane Incorporation
This surface modification results in enhanced hydrophobicity (water repellency). The principle has been demonstrated in numerous systems where silanes are used to treat surfaces. gelest.commdpi.com For example, grafting vinyl silanes onto the surface of cellulose (B213188) nanocrystals successfully increases their surface hydrophobicity, which improves their compatibility and dispersion within non-polar polymer matrices. nih.govresearchgate.net
The concentration of the silane at the surface directly influences the degree of hydrophobicity, which is often quantified by measuring the water contact angle. A higher concentration of surface silane groups leads to a higher contact angle. Research on modifying silica with vinyl trimethoxy silane (VTMS) showed that the water contact angle could be systematically increased by raising the VTMS/SiO₂ ratio, eventually achieving a superhydrophobic state with a contact angle greater than 150°. researchgate.net This demonstrates a clear and controllable relationship between the amount of silane incorporated and the resulting surface properties.
| VTMS/SiO₂ Ratio | Water Contact Angle (°) |
|---|---|
| 0:1 | 105° |
| 7:1 | 125° |
| 8.5:1 | 143° |
| 10:1 | 154° |
| 11.5:1 | 145° |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Synthesis and Polymerization
Future advancements in the application of p-Vinylphenyltris(trimethylsiloxy)silane will heavily rely on the development of more efficient and selective catalytic systems for both its synthesis and subsequent polymerization.
The synthesis of this compound and similar vinyl-functionalized organosilanes typically involves hydrosilylation. While platinum-based catalysts like Karstedt's catalyst are highly effective and widely used for this transformation, their high cost and potential for product contamination are significant drawbacks. acs.orgmdpi.com Future research is expected to focus on developing catalysts based on more abundant and less expensive metals. Cobalt-based catalysts, for instance, have shown promise for the dehydrogenative coupling of hydrosilanes and could be adapted for the synthesis of vinylsilane precursors. nih.gov
For the polymerization of the vinyl group, controlled radical polymerization (CRP) techniques are paramount for creating well-defined polymer architectures. Future research will likely explore the application of techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to this compound. mdpi.com These methods would allow for the synthesis of block copolymers and other complex architectures with precise control over molecular weight and dispersity. The development of novel ruthenium-based catalysts for cross-metathesis could also open up new avenues for the functionalization and polymerization of this monomer. mdpi.com
| Catalyst Type | Potential Application | Key Research Goal |
| Earth-Abundant Metal Catalysts (e.g., Co, Fe) | Synthesis (Hydrosilylation) | Cost reduction and improved sustainability over platinum catalysts. |
| Advanced CRP Catalysts (for ATRP, RAFT) | Polymerization | Synthesis of well-defined polymers and copolymers with controlled architectures. |
| Ruthenium Metathesis Catalysts | Functionalization & Polymerization | Creation of novel polymer structures and functional materials. |
Exploration of Advanced Manufacturing Techniques (e.g., 3D Printing, Microfabrication)
The incorporation of this compound into resins for advanced manufacturing, such as 3D printing and microfabrication, represents a significant area for future exploration. The siloxane component of the molecule can impart desirable properties like thermal stability and low shrinkage upon curing.
In the realm of stereolithography (SL) and two-photon polymerization (2PP), there is a growing interest in developing photocurable resins based on silsesquioxanes for the fabrication of glass-like micro-optics and other high-resolution 3D structures. arizona.eduspiedigitallibrary.orgarxiv.org Resins containing silsesquioxane-structured molecules have demonstrated the potential for producing inorganic glass objects with exceptional precision. spiedigitallibrary.org The vinyl group of this compound makes it an ideal candidate for incorporation into such resins, potentially offering enhanced moisture stability and reduced shrinkage compared to other materials. arizona.eduarxiv.org
Future research could focus on formulating and optimizing photocurable resins containing this compound for use in commercially available 3D printers. This would involve studying the effects of its concentration on the resin's viscosity, cure speed, and the mechanical and optical properties of the final printed objects. The ability to create durable, high-resolution components could expand the applications of 3D printing in fields requiring robust and precise micro-parts.
Bio-inspired and Sustainable Approaches in Organosilicon Materials
The principles of green chemistry and biomimicry are increasingly influencing the design of new materials. Future research on this compound will likely embrace these paradigms to create more sustainable and functional materials.
The synthesis of organosilanes traditionally relies on energy-intensive processes. nih.gov A key research direction will be the development of more sustainable synthesis routes, potentially utilizing bio-based precursors or catalysts. nih.govacs.org The use of organocatalytic protocols under mild, solvent-free conditions for the synthesis of related organosilicon compounds is a promising approach that could be adapted. acs.org Furthermore, the development of recyclable catalysts and the use of renewable solvents will be crucial in reducing the environmental footprint of producing these monomers.
Bio-inspired design principles can guide the creation of novel materials with unique properties. For instance, nature utilizes hierarchical structures to achieve remarkable mechanical properties. arxiv.org By controlling the polymerization and assembly of this compound, it may be possible to create materials that mimic the toughness and resilience of natural composites. The inherent hydrophobicity of the siloxane component could also be leveraged to create bio-inspired superhydrophobic surfaces. mdpi.com
| Approach | Potential Application | Key Research Goal |
| Green Catalysis | Monomer Synthesis | Reduce energy consumption and waste in production. |
| Bio-based Precursors | Monomer Synthesis | Increase the renewable content of the final material. |
| Biomimetic Structuring | Advanced Composites | Create materials with enhanced mechanical properties inspired by nature. |
| Superhydrophobic Surfaces | Coatings | Develop self-cleaning and water-repellent surfaces. mdpi.com |
Integration with Nanotechnology for Enhanced Functionality
The functionalization of nanoparticles with organosilanes is a well-established strategy for improving their dispersion and interfacial adhesion within polymer matrices. The vinyl group of this compound makes it particularly suitable for this purpose, as it can be covalently incorporated into a polymer matrix during polymerization.
Future research will likely focus on using this compound to modify the surface of various nanoparticles, such as silica (B1680970), alumina (B75360), and carbon nanotubes. nih.govmdpi.comnih.gov This surface modification can transform the nanoparticles from passive fillers into active components that enhance the mechanical, thermal, and barrier properties of the resulting nanocomposites. nih.gov The bulky tris(trimethylsiloxy)silyl group could provide a significant steric barrier, preventing nanoparticle agglomeration and ensuring their uniform dispersion.
Furthermore, the integration of this compound into hybrid materials containing polyhedral oligomeric silsesquioxanes (POSS) could lead to nanocomposites with superior properties. nih.gov POSS molecules themselves are nano-sized building blocks that can significantly improve the thermal stability and mechanical strength of polymers. nih.govnih.gov Copolymers of this compound and vinyl-functionalized POSS could offer a synergistic combination of properties.
Smart and Responsive Materials Based on this compound Derivatives
"Smart" or "stimuli-responsive" materials that can change their properties in response to external triggers like pH, light, or temperature are at the forefront of materials science. mdpi.comnih.gov The chemical structure of this compound provides a versatile platform for the design of such materials.
By copolymerizing this compound with monomers containing stimuli-responsive functional groups, it is possible to create smart materials that combine the robustness of the siloxane component with the desired responsiveness. For example, copolymerization with acrylic acid or vinylpyridine could yield pH-responsive polymers. The incorporation of photo-cleavable or photo-isomerizable groups could lead to light-responsive materials.
Bridged polysilsesquioxanes (BPSs) are a class of hybrid organic-inorganic materials known for their tunable properties and potential in creating stimuli-responsive systems. mdpi.com Future research could explore the synthesis of BPSs where this compound derivatives act as the bridging groups. This could lead to the development of novel materials for applications such as controlled drug delivery, where the release of a therapeutic agent is triggered by a specific stimulus in the target environment. nih.govnih.gov
| Stimulus | Potential Functional Comonomer | Potential Application |
| pH | Acrylic Acid, Vinylpyridine | Controlled Drug Delivery, Sensors |
| Light | Azobenzene, Spiropyran derivatives | Optical Switches, Photo-controlled Release Systems |
| Temperature | N-isopropylacrylamide | Thermoresponsive Gels, Smart Surfaces |
Q & A
Q. What are the recommended synthesis routes for p-Vinylphenyltris(trimethylsiloxy)silane, and how can reaction conditions be optimized?
Synthesis typically involves hydrosilylation or condensation reactions. For example, vinyl-containing silanes can react with tris(trimethylsiloxy)silane derivatives under catalytic conditions (e.g., platinum catalysts). Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis . Optimization includes monitoring reaction kinetics via <sup>29</sup>Si NMR to track siloxane bond formation and adjusting catalyst loading (0.1–1 mol%) to balance reactivity and side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm vinyl group presence (δ 5–7 ppm for protons) and trimethylsiloxy signals (δ 0.1–0.3 ppm).
- <sup>29</sup>Si NMR : Distinguish between Si–O–Si (δ −10 to −20 ppm) and Si–C (δ 5–15 ppm) environments .
- FTIR : Identify Si–O–Si stretching (~1000–1100 cm⁻¹) and vinyl C=C (~1630 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in lab settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 2) .
- Storage : Keep in sealed containers under inert gas at −20°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does the incorporation of this compound into copolymer matrices affect material properties?
When copolymerized with methacrylate monomers (e.g., methyl methacrylate), the siloxane backbone enhances oxygen permeability (Dk > 100 barrers) and thermal stability (Tg > 150°C) due to flexible Si–O–Si linkages. However, excessive siloxane content (>20 wt%) can reduce mechanical strength, requiring crosslinkers like ethylene glycol dimethacrylate (EGDMA) to balance properties .
Q. What analytical strategies resolve contradictions in reported environmental persistence data for siloxane derivatives like this compound?
Discrepancies in biodegradation rates may arise from varying experimental models (e.g., OECD 301B vs. field studies). To address this:
Q. How can computational modeling guide the design of this compound-based polymers for targeted applications?
Molecular dynamics (MD) simulations predict chain mobility and oxygen diffusion coefficients. For optical materials, density functional theory (DFT) optimizes substituent effects (e.g., vinyl vs. methacryloyl groups) on refractive indices (nD ~1.43–1.48) .
Q. What challenges arise in quantifying trace levels of this compound in environmental matrices, and how are they mitigated?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate siloxanes from sediments .
- Detection Limits : Employ GC-MS/MS with negative chemical ionization (NCI) to achieve pg/L sensitivity .
- Calibration : Prepare isotopically diluted standards (e.g., d6-analogs) to correct for recovery variations .
Methodological Considerations
Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?
- Accelerated Aging : Incubate samples in PBS (pH 7.4) at 37°C for 1–4 weeks.
- Analysis : Monitor Si–O–Si bond cleavage via <sup>29</sup>Si NMR and quantify released silicic acid using molybdate assays .
Q. What protocols ensure reproducibility in radical-initiated copolymerization of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
